molecular formula C26H34N8O B6057425 2-(4-BENZYLPIPERAZIN-1-YL)-2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2-(4-BENZYLPIPERAZIN-1-YL)-2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B6057425
M. Wt: 474.6 g/mol
InChI Key: MULAAZUYVYTBRJ-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines. This compound features two piperazine rings substituted with benzyl and ethyl groups, respectively, and a methyl group attached to the bipyrimidine core. Such compounds are of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bipyrimidine Core: This can be achieved through a condensation reaction between appropriate pyrimidine precursors.

    Substitution Reactions: The piperazine rings can be introduced via nucleophilic substitution reactions.

    Functional Group Modifications: Benzyl and ethyl groups can be added through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine rings or the bipyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

  • **Synthesis of

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O/c1-3-31-9-13-33(14-10-31)25-27-18-22(20(2)28-25)23-17-24(35)30-26(29-23)34-15-11-32(12-16-34)19-21-7-5-4-6-8-21/h4-8,17-18H,3,9-16,19H2,1-2H3,(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULAAZUYVYTBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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